4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
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Overview
Description
4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the bromination of a precursor compound. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with phosphorus tribromide to form the corresponding bromide. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different structural analogs.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide, thiocyanate, or amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(bromomethyl)tetrahydropyran: Similar in structure but lacks the pyrazole ring.
4-bromo-1-(tetrahydro-2H-pyran-4-yl)methylpiperidine: Contains a piperidine ring instead of a pyrazole ring.
Uniqueness
The presence of both the pyrazole and tetrahydropyran rings in 4-(bromomethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole makes it unique. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13BrN2O |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
4-(bromomethyl)-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H13BrN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12) |
InChI Key |
AXPUAKSCABQEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)CBr |
Origin of Product |
United States |
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